N-(2-methoxydibenzo[b,d]furan-3-yl)-N-propionylpropanamide
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Overview
Description
N-(2-methoxydibenzo[b,d]furan-3-yl)-N-propionylpropanamide, also known as MPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. MPAA belongs to the class of compounds known as amides and is a derivative of dibenzofuran. In
Mechanism of Action
The exact mechanism of action of N-(2-methoxydibenzo[b,d]furan-3-yl)-N-propionylpropanamide is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that N-(2-methoxydibenzo[b,d]furan-3-yl)-N-propionylpropanamide can reduce inflammation and oxidative stress in various disease states. It has also been shown to induce apoptosis in cancer cells and inhibit their growth and spread.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-methoxydibenzo[b,d]furan-3-yl)-N-propionylpropanamide in lab experiments is its potential therapeutic properties, which can help researchers develop new treatments for various diseases. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on N-(2-methoxydibenzo[b,d]furan-3-yl)-N-propionylpropanamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is its potential as a treatment for autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of N-(2-methoxydibenzo[b,d]furan-3-yl)-N-propionylpropanamide involves the reaction of 2-methoxydibenzo[b,d]furan-3-carboxylic acid with propionyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound, N-(2-methoxydibenzo[b,d]furan-3-yl)-N-propionylpropanamide.
Scientific Research Applications
N-(2-methoxydibenzo[b,d]furan-3-yl)-N-propionylpropanamide has been the subject of several scientific studies due to its potential therapeutic properties. One of the main areas of research for N-(2-methoxydibenzo[b,d]furan-3-yl)-N-propionylpropanamide is its anti-inflammatory effects. Studies have shown that N-(2-methoxydibenzo[b,d]furan-3-yl)-N-propionylpropanamide can inhibit the production of inflammatory cytokines, which can help reduce inflammation in various disease states.
Another area of research for N-(2-methoxydibenzo[b,d]furan-3-yl)-N-propionylpropanamide is its potential as an anti-cancer agent. Studies have shown that N-(2-methoxydibenzo[b,d]furan-3-yl)-N-propionylpropanamide can induce apoptosis (programmed cell death) in cancer cells, which can help prevent the growth and spread of cancer.
properties
IUPAC Name |
N-(2-methoxydibenzofuran-3-yl)-N-propanoylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-4-18(21)20(19(22)5-2)14-11-16-13(10-17(14)23-3)12-8-6-7-9-15(12)24-16/h6-11H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESBYDIWBSXLAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1=C(C=C2C3=CC=CC=C3OC2=C1)OC)C(=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxy-dibenzofuran-3-yl)-N-propionyl-propionamide |
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